5-Bromo-2-chloro-7-fluoroquinoxaline
Description
Properties
IUPAC Name |
5-bromo-2-chloro-7-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-5-1-4(11)2-6-8(5)12-3-7(10)13-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXQJVOIMXREOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(N=C21)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-7-fluoroquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the bromination and chlorination of 7-fluoroquinoxaline. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-7-fluoroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Reagents include palladium catalysts and boronic acids, with conditions involving the use of bases like potassium carbonate in solvents such as ethanol or water.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-7-fluoroquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-7-fluoroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their function. The compound can also participate in electron transfer reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Bromo-2-chloro-7-fluoroquinoxaline
- CAS Number : 1881290-86-3
- Molecular Formula : C₈H₃BrClFN₂
- Purity : 95% (typical commercial grade)
- Availability : Stocked in 100 mg, 250 mg, and 1 g quantities .
This halogenated quinoxaline derivative features bromo (position 5), chloro (position 2), and fluoro (position 7) substituents. Its structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below contrasts this compound with structurally related quinoxaline and quinoline derivatives:
Key Findings
- The carboxylic acid group in 8-Bromoquinoxaline-6-carboxylic acid introduces polarity, improving aqueous solubility but reducing blood-brain barrier penetration .
Reactivity :
Availability :
- The baseline compound is more readily available in small-scale quantities (100 mg–1 g) compared to analogs like 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol , which lacks explicit stock details .
Biological Activity
5-Bromo-2-chloro-7-fluoroquinoxaline is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C8H4BrClN2
- CAS Number : 1881290-86-3
- Molecular Weight : 251.49 g/mol
- Structure : The compound contains a quinoxaline core, which is a bicyclic structure known for its diverse biological activities.
This compound exhibits biological activity primarily through its interaction with various molecular targets:
- Inhibition of Kinases : Quinoxaline derivatives have been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses and decreased proliferation of cancer cells.
- Antimicrobial Activity : This compound has demonstrated efficacy against certain bacterial strains, potentially through interference with bacterial DNA synthesis or function.
- Neuroprotective Effects : Similar compounds have been studied for their ability to protect neurons from excitotoxicity, which is relevant in conditions like stroke and neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Reference | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | 12.5 | DNA synthesis inhibition | |
| Kinase inhibition | 15.0 | Cell signaling disruption | |
| Neuroprotection | 20.0 | NMDA receptor modulation |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to the compound's ability to inhibit bacterial DNA gyrase, leading to disrupted DNA replication.
- Cancer Research : In vitro studies indicated that this quinoxaline derivative could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The observed IC50 values suggest that it is a promising candidate for further development as an anticancer agent.
- Neuroprotection : Research on neuroprotective properties revealed that this compound could attenuate neuronal cell death induced by glutamate toxicity in cultured neurons, indicating potential therapeutic applications in conditions like Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
